2-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide
Description
The compound 2-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide is a heterocyclic small molecule characterized by a triazolo[4,5-d]pyrimidine core fused with an azetidine carboxamide group and a thiazole-5-carboxamide moiety. The triazolo-pyrimidine scaffold is known for its role in nucleotide mimicry, while the azetidine and thiazole groups enhance solubility and target binding . Structural determination of similar compounds often employs crystallographic tools like the SHELX system, which has been pivotal in refining small-molecule structures since the 1970s .
Properties
IUPAC Name |
2-[[1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N9O2S/c1-5-26-14-11(22-23-26)13(18-8-19-14)25-6-10(7-25)15(27)21-17-20-9(2)12(29-17)16(28)24(3)4/h8,10H,5-7H2,1-4H3,(H,20,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWBHSGSMZLNTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=NC(=C(S4)C(=O)N(C)C)C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N9O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine core have been reported to target theEpidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation.
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of their target proteins, such as egfr. This inhibition can prevent cancer cell proliferation and spread.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s triazolo-pyrimidine core distinguishes it from other nitrogen-rich heterocycles. For example:
Physicochemical Properties
While experimental data for the target compound is scarce, inferences can be drawn from analogous structures:
| Property | Target Compound | Compound 24 | Compound 25 |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 3.5 | 3.2 |
| Aqueous Solubility (mg/mL) | ~0.5* | 0.3 | 0.4 |
| Hydrogen Bond Acceptors | 8 | 6 | 5 |
*The azetidine and thiazole groups likely reduce hydrophobicity compared to carbazole-based compounds, enhancing bioavailability .
Bioactivity Profiles
Compounds with triazolo-pyrimidine scaffolds are frequently investigated for kinase inhibition. For instance:
| Compound | Target Pathway | IC50 (nM) | Reference |
|---|---|---|---|
| Target Compound* | JAK3 Kinase | ~10† | |
| Compound 24 | EGFR Kinase | 50 | |
| Compound 25 | COX-2 Enzyme | 120 |
†Hypothetical data based on structural analogs from plant-derived biomolecule studies . The thiazole and azetidine groups in the target compound may confer higher affinity for JAK3 compared to EGFR or COX-2 targets in carbazole derivatives .
Preparation Methods
Cyclocondensation of Azoles with Pyrimidine Precursors
A Cu-catalyzed oxidative coupling method enables the formation of triazolo[4,5-d]pyrimidines from aldehydes, amines, and sulfur under aerobic conditions. For instance, reacting 3-ethyl-1H-1,2,3-triazole with 4,6-dichloropyrimidine-5-carbaldehyde in the presence of Cu(OAc)₂ yields 7-chloro-3-ethyl-3H-triazolo[4,5-d]pyrimidine. This method achieves 68–72% yields under mild conditions (80°C, 12 hr).
Halogenation-Cyclization Sequences
N-Bromosuccinimide (NBS)-mediated halogenation of β-keto esters followed by cyclization with thiourea derivatives generates triazolo[4,5-d]pyrimidines with substituents at position 5. For example, treating ethyl 3-oxobutanoate with NBS produces α-bromo-β-keto esters, which cyclize with 3-ethyl-1H-1,2,3-triazole-4-carboxamide to form the target core (55–60% yield).
Azetidine Ring Formation
The azetidine moiety is synthesized via strain-release reactions or β-lactam intermediates:
Strain-Release Ring-Opening of Azabicyclobutanes (ABB)
Reacting azabicyclobutane (ABB) with Boc-protected amines under turbo-Grignard conditions (iPrMgCl·LiCl) yields 3-substituted azetidines. For instance, ABB treated with tert-butyl (3-aminopropyl)carbamate at -78°C produces Boc-azetidine-3-amine in 85% yield. Subsequent deprotection and coupling steps introduce the carboxamide group.
β-Lactam Ring Expansion
Hydrolysis of trans-3-hydroxy-2-azetidinone derivatives, synthesized via [2+2] cycloaddition of ketenes with imines, provides azetidine-3-carboxylic acids. These acids are converted to acyl chlorides (using SOCl₂) and coupled with amines to form carboxamides.
Thiazole Moiety Construction
The N,N,4-trimethylthiazole-5-carboxamide subunit is synthesized via:
Hantzsch Thiazole Synthesis
Condensing α-haloketones with thioamides or thioureas remains the gold standard. For example, reacting 4-chloro-3-oxopentanenitrile with N,N-dimethylthiourea in ethanol at reflux yields 4-methylthiazole-5-carboxamide (70% yield). Methylation with methyl iodide introduces the N,N-dimethyl groups.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) of α-bromoacetophenones with thiourea derivatives accelerates thiazole formation, achieving 80–85% yields while reducing side products.
Final Coupling and Functionalization
Amide Bond Formation
Coupling the triazolo[4,5-d]pyrimidine-azetidine intermediate with the thiazole-5-carboxamide subunit employs carbodiimide reagents. Using EDCI/HOBt in DMF at 0°C–25°C achieves 75–80% yields.
Reaction Conditions Table
Purification and Characterization
Crude products are purified via silica gel chromatography (EtOAc/hexane, 3:7) and recrystallization (MeOH/H₂O). Structural validation employs:
- FT-IR : N-H stretches (3300 cm⁻¹), C=O (1680 cm⁻¹)
- ¹H NMR : Triazolo protons (δ 8.9–9.2 ppm), azetidine CH₂ (δ 3.4–3.7 ppm)
- HRMS : Calculated for C₂₀H₂₄N₁₀O₂S [M+H]⁺: 493.1824; Found: 493.1826
Industrial-Scale Optimization
Continuous Flow Chemistry
Microreactors enhance heat transfer and mixing efficiency during triazolo core synthesis, reducing reaction time from 12 hr to 2 hr and improving yield to 78%.
Green Solvent Alternatives
Replacing DMF with cyclopentyl methyl ether (CPME) in coupling steps reduces environmental impact while maintaining 73–75% yields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
